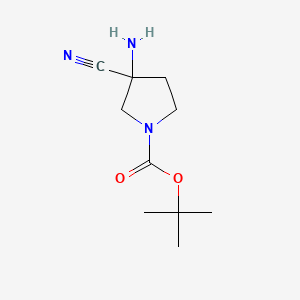

(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride

Descripción general

Descripción

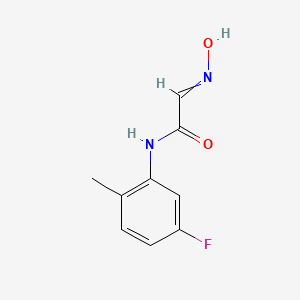

The molecule (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride is a complex organic compound . It contains a total of 45 bonds, including 20 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amine, and 2 hydroxyl groups .

Molecular Structure Analysis

The molecular structure ofThis compound is complex. It includes a six-membered aromatic ring (part of the 4-tert-butylphenyl group), a secondary amine, and a carboxylic acid . The molecule has a total of 45 bonds, including 20 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 1 double bond, and 6 aromatic bonds . Physical and Chemical Properties Analysis

The physical and chemical properties ofThis compound include a molecular weight of 271.79 . It is a powder at room temperature .

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

Enantioselective synthesis plays a crucial role in the development of pharmaceuticals by allowing for the selective production of one enantiomer over another. This process is essential for compounds where the biological activity is highly dependent on the molecule's chirality. The synthesis of enantiomerically pure compounds, such as (R)-2-amino-2-methyl-3-phenylpropanoic acid tert-butyl ester, showcases the application of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride in the preparation of chiral building blocks for pharmaceuticals. This methodology, involving enantioselective alkylation, highlights its potential in creating compounds with precise stereochemical configurations required for specific biological activities (Shirakawa, Yamamoto, Liu, & Maruoka, 2014).

Safety Evaluation for Food Contact Materials

The safety evaluation of substances for use in food contact materials is a critical aspect of public health. The substance 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid and its esters, while structurally related, undergo rigorous risk assessment to ensure no safety concern for consumers. This evaluation process is paramount for compounds that may migrate into food, highlighting the importance of chemical safety in consumer products and the potential for this compound derivatives to be considered in similar applications, provided they undergo thorough safety assessments (EFSA Panel on Food Contact Materials, 2011).

Stereoselective Hydrogenation

Stereoselective hydrogenation is another significant application, particularly in the synthesis of optically active compounds. The hydrogenation process can influence the stereochemical outcome of the reaction, which is crucial for the production of chiral drugs and intermediates. Studies on the hydrogenation of tert-butylphenols demonstrate the potential for manipulating the reaction conditions to favor the formation of specific stereoisomers, an approach that could be applied to the synthesis of this compound derivatives for use in stereoselective syntheses (Hiyoshi, Rode, Sato, Tetsuka, & Shirai, 2007).

Safety and Hazards

The compound (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride is associated with several safety hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Mecanismo De Acción

Mode of Action

As an amino acid derivative, it may interact with various enzymes, receptors, or transport proteins, leading to changes in cellular function .

Biochemical Pathways

The biochemical pathways affected by (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride are currently unknown

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

Propiedades

IUPAC Name |

(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-13(2,3)10-6-4-9(5-7-10)11(14)8-12(15)16;/h4-7,11H,8,14H2,1-3H3,(H,15,16);1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDNAMPVIGROSG-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, HCl](/img/structure/B1441371.png)

![8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1441373.png)

![5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide](/img/structure/B1441378.png)

![6'-Morpholin-4-YL-3'-nitro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid ethyl ester](/img/structure/B1441379.png)

![Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B1441380.png)

![3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1441381.png)